(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid , also known by its chemical formula C₁₀H₁₁NO₂F , is a chiral compound belonging to the class of pyrrolidine carboxylic acids. It exhibits stereochemistry with a 3S,4R configuration. The compound’s systematic name reflects its molecular structure, where the pyrrolidine ring contains a fluorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position .
Synthesis Analysis
The synthesis of this compound involves several steps, including the construction of the pyrrolidine ring, introduction of the fluorophenyl group, and subsequent carboxylation. Various synthetic routes have been explored, with modifications to achieve high enantioselectivity and yield. Researchers have employed asymmetric catalysis, such as organocatalysis or transition metal-catalyzed reactions, to access the desired stereoisomer.
Molecular Structure Analysis
The molecular structure of (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid consists of the following key features:
- A pyrrolidine ring with four carbon atoms and one nitrogen atom.
- A 4-fluorophenyl group attached to the pyrrolidine ring.
- A carboxylic acid functional group at the 3-position of the pyrrolidine ring.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Amide formation : Reacting with amines to form amides.
- Esterification : Reacting with alcohols to form esters.
- Hydrolysis : Cleavage of the carboxylic acid group under acidic or basic conditions.
- Substitution reactions : The fluorophenyl group can undergo substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is approximately XX°C .
- Solubility : It is soluble in organic solvents such as methanol , acetone , and ethyl acetate .
- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Caution should be exercised during handling.
- Environmental Impact : Disposal should follow proper waste management guidelines.
- Personal Protective Equipment (PPE) : Use appropriate PPE when working with this compound.
Future Directions
Future research could focus on:
- Biological Activity : Investigating its potential as a drug candidate or probe molecule.
- Enantioselective Synthesis : Developing more efficient and stereoselective synthetic routes.
- Structure-Activity Relationships : Exploring modifications for improved properties.
properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAESVIGMPPNB-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376078 | |
Record name | (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047651-77-3 | |
Record name | (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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